Thermospermine

Beschreibung

This compound has been reported in Brasenia schreberi and Arabidopsis thaliana with data available.

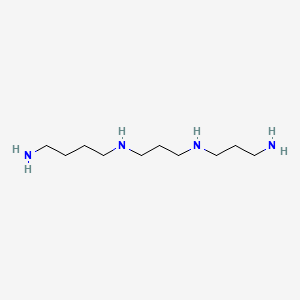

polyamine extracted from an extreme thermopile, Thermus thermophilus; structure

Eigenschaften

IUPAC Name |

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODDBCGMRAFLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221096 | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-11-2 | |

| Record name | Thermospermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thermospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Thermospermine in Xylem Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thermospermine, a structural isomer of spermine, has emerged as a critical plant growth regulator that acts as a primary suppressor of xylem differentiation. Synthesized by the enzyme ACAULIS5 (ACL5), this compound functions in a delicate balance with auxin to ensure proper vascular development. Deficiencies in this compound, as seen in Arabidopsis thalianaacl5 mutants, lead to severe dwarfism and excessive xylem formation.[1][2][3] The mechanism of action involves a unique mode of translational regulation, where this compound alleviates the inhibitory effects of upstream open reading frames (uORFs) on the mRNAs of the SUPPRESSOR OF ACAULIS51 (SAC51) gene family.[4][5][6] The resulting SAC proteins, a class of basic helix-loop-helix (bHLH) transcription factors, modulate auxin-dependent signaling pathways to restrict the proliferation of xylem precursor cells. This guide provides an in-depth analysis of the this compound signaling pathway, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core molecular interactions governing xylem development.

The this compound-Auxin Antagonism

The development of xylem is fundamentally promoted by auxin. However, this process must be tightly controlled to prevent uncontrolled vascular proliferation. This compound is the key opposing factor that limits auxin-inducible xylem differentiation.[1][7] In wild-type plants, auxin stimulates the expression of ACL5, the this compound synthase gene, in provascular cells.[1][3] The subsequent production of this compound establishes a negative feedback loop that dampens the pro-differentiation signals from auxin.

In this compound-deficient acl5 mutants, this feedback control is lost. As a result, these mutants exhibit an exaggerated response to auxin, leading to a dramatic increase in xylem vessel formation.[1][8][9] This antagonistic relationship forms the central regulatory axis fine-tuning the timing and spatial patterning of xylem development.[9]

Quantitative Data on Xylem Development

The effects of this compound, auxin, and related genetic mutations on xylem development have been quantified in several studies. The following table summarizes key findings from research on Arabidopsis thaliana.

| Genotype | Treatment | Tissue | Measured Parameter | Result | Reference(s) |

| acl5-1 | 0.3 µM 2,4-D IOE (Auxin Analog) | Cotyledon Midvein | Width of Xylem | ~3-fold increase compared to mock-treated acl5-1. No significant change in wild-type. | [1][3] |

| Wild-Type | 50 µM Xylemin | Hypocotyl | Xylem Differentiation | Induces excessive xylem differentiation, phenocopying the acl5 mutant. | [7] |

| Wild-Type | 50 µM Xylemin + 100 µM this compound | Hypocotyl | Xylem Differentiation | This compound treatment negates the xylem-inducing effect of xylemin. | [7] |

| acl5-1 | 10 µM this compound + 3 µM 2,4-D | Cotyledons | Xylem Vessel Formation | Exogenous this compound suppresses the excessive xylem differentiation induced by 2,4-D. | [8] |

| acl5-1 | Mock | Seedlings | Gene Expression (Auxin-related) | Upregulation of MONOPTEROS (MP/ARF5), PIN1, PIN6, and YUCCA2 compared to wild-type. | [10] |

| acl5-1 | 100 µM this compound (24h) | Seedlings | Gene Expression (Auxin-related) | Expression of upregulated auxin-related genes (e.g., MP) is reduced towards wild-type levels. | [10] |

Signaling Pathways and Molecular Interactions

This compound Biosynthesis

This compound is synthesized from spermidine in a reaction catalyzed by the this compound synthase enzyme, ACAULIS5 (ACL5). This is a critical step in the polyamine biosynthesis pathway that produces this specific tetraamine isomer.[1][11]

Caption: The biosynthesis of this compound from spermidine is catalyzed by ACL5.

This compound Signaling Pathway in Xylem Suppression

This compound executes its function by modulating the translation of SAC51-family mRNAs. These transcripts contain conserved upstream open reading frames (uORFs) that repress the translation of the main coding sequence.[4][6] this compound alleviates this uORF-mediated repression, allowing for the synthesis of SAC51-family proteins. These bHLH transcription factors then interfere with the primary auxin-driven pathway for xylem proliferation. Specifically, SAC proteins compete with another bHLH factor, TMO5, for binding to LONESOME HIGHWAY (LHW).[12] The TMO5-LHW heterodimer is required to promote the expression of genes that lead to procambial cell division and subsequent xylem differentiation. By sequestering LHW, SAC proteins effectively apply a brake to this process.[4][12]

Caption: this compound signaling pathway leading to the suppression of xylem development.

Experimental Protocols

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0) is typically used as the wild-type control. The acaulis5-1 (acl5-1) mutant is used for this compound-deficiency studies.

-

Sterilization: Seeds are surface-sterilized using a solution of 70% (v/v) ethanol for 2 minutes, followed by 20% (v/v) commercial bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

-

Growth Medium: Seeds are plated on Murashige and Skoog (MS) agar medium supplemented with 1% (w/v) sucrose, adjusted to pH 5.7.

-

Growth Conditions: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination. Seedlings are then grown under a 16-hour light / 8-hour dark photoperiod at 22°C.

Chemical Treatment for Xylem Differentiation Assay

This protocol is adapted from studies inducing xylem differentiation with auxin analogs in the acl5 mutant background.[1][8]

-

Seedling Preparation: Grow sterile acl5-1 and wild-type seedlings on MS agar plates for 4-5 days.

-

Treatment Medium Preparation: Prepare liquid MS medium. For the treatment group, add the chemical of interest (e.g., 3 µM 2,4-D or 0.3 µM 2,4-D IOE) from a concentrated stock solution. For co-treatment experiments, add this compound (e.g., 10 µM). Prepare a mock control with the solvent (e.g., DMSO) used for the chemical stock.

-

Treatment Application: Carefully transfer the seedlings from the agar plates into wells of a multi-well plate or petri dishes containing the prepared liquid treatment or mock media.

-

Incubation: Incubate the seedlings in the liquid media for an additional 4-7 days under standard growth conditions.

-

Analysis: Proceed with tissue clearing and microscopy to visualize and quantify xylem development.

Visualization and Quantification of Xylem Vessels

-

Tissue Clearing: Harvest whole seedlings or specific organs (e.g., cotyledons, roots) and place them in a clearing solution of chloral hydrate (chloral hydrate:glycerol:water, 8:1:2, w:v:v). Incubate at room temperature until tissues are transparent (typically 1-2 days).

-

Microscopy: Mount the cleared tissues on a microscope slide in a drop of clearing solution. Observe the vascular bundles using a light microscope equipped with Differential Interference Contrast (DIC) optics.

-

Quantification: Capture images of the vasculature. Quantitative analysis can include measuring the width of the midvein xylem[1][3], counting the number of protoxylem cell files[1], or scoring the overall density of the vascular network.

Experimental Workflow for Chemical Screening

The discovery of compounds that modulate xylem development often relies on chemical screening using the sensitized acl5 mutant background.

Caption: A typical workflow for a chemical screen to identify modulators of xylem development.

Conclusion and Future Directions

This compound is an indispensable negative regulator of xylem development, acting as a molecular brake on auxin-driven proliferation. Its unique mechanism of controlling the translation of SAC51-family transcription factors highlights a sophisticated layer of post-transcriptional regulation in plant development. For drug development professionals, the this compound pathway presents novel targets for manipulating plant growth and biomass. For instance, inhibitors of this compound biosynthesis, such as xylemin[7], could be developed to enhance wood production in forestry. Conversely, agonists of the this compound pathway or mimetics of SAC51 function could be explored to control vascular diseases in plants or to modulate plant architecture. Further research is needed to fully elucidate the precise biochemical interaction between this compound and the uORF-containing mRNA and to identify all downstream targets of the SAC51-family transcription factors.

References

- 1. This compound suppresses auxin-inducible xylem differentiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses auxin-inducible xylem differentiation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The response to this compound is fine-tuned by the balance between SAC51 and LHW family proteins in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. A chemical biology approach reveals an opposite action between this compound and auxin in xylem development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound modulates expression of auxin-related genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Coping With Water Limitation: Hormones That Modify Plant Root Xylem Development [frontiersin.org]

The Evolutionary Journey of Thermospermine Synthase in Land Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thermospermine, a structural isomer of spermine, plays a pivotal role in the growth and development of land plants, particularly in the regulation of vascular tissue formation. The enzyme responsible for its synthesis, this compound synthase (TSPS), has undergone a fascinating evolutionary trajectory, adapting its function and specificity across different plant lineages. This technical guide provides an in-depth exploration of the evolution of this compound synthase, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction: The Significance of this compound in Plant Biology

Polyamines are ubiquitous polycationic molecules essential for a wide range of cellular processes. While spermine is a well-known polyamine in many eukaryotes, this compound is particularly prominent in the plant kingdom. In vascular plants, this compound acts as a negative regulator of xylem differentiation, preventing excessive vascular proliferation.[1][2] Loss-of-function mutants in the gene encoding this compound synthase, ACAULIS5 (ACL5), exhibit severe dwarfism and vascular abnormalities.[3] In contrast, basal land plants like the liverwort Marchantia polymorpha, which lack spermine, utilize this compound for a broader range of functions, including organ development and stress responses.[1][4] This functional dichotomy highlights the evolutionary diversification of polyamine signaling in land plants.

The Evolutionary History of this compound Synthase

Phylogenetic analyses suggest that the plant this compound synthase gene, ACL5, was likely acquired through horizontal gene transfer from bacteria or via the endosymbiosis of a cyanobacterium.[5][6] The capacity to synthesize this compound is conserved across the plant kingdom, from green algae to flowering plants.[2][6]

A key evolutionary event was the shift in substrate specificity of the ACL5 enzyme. In bryophytes, the orthologs of ACL5 exhibit a strong preference for producing norspermine.[7][8] The acquisition of strict this compound synthesis activity appears to have coincided with the emergence of vascular plants.[7] This functional transition is attributed to structural changes within the N-terminal β-hairpin region of the enzyme, which plays a crucial role in substrate discrimination.[7][8]

Quantitative Data on this compound and its Synthase

Polyamine Content Across Plant Lineages

The concentration of this compound and other polyamines varies significantly across different plant species and tissues, reflecting their diverse physiological roles.

| Species | Lineage | Putrescine (nmol/g FW) | Spermidine (nmol/g FW) | Spermine (nmol/g FW) | This compound (nmol/g FW) | Reference |

| Chlamydomonas reinhardtii | Chlorophyta | 10760 ± 3190 | 5.2 ± 1.5 | n.d. | 1.13 ± 0.35 | [2] |

| Marchantia polymorpha | Marchantiophyta | 10.8 ± 3.2 | 52.3 ± 15.5 | n.d. | 4.69 ± 0.35 | [1] |

| Physcomitrella patens | Bryophyta | 45.7 ± 13.5 | 3.8 ± 1.1 | n.d. | 2.14 ± 0.35 | [2] |

| Selaginella lepidophylla | Lycopodiophyta | 11.9 ± 3.5 | 48.9 ± 14.4 | 1.8 ± 0.5 | 3.87 ± 0.51 | [2] |

| Picea abies | Pinophyta | 12.3 ± 3.6 | 63.2 ± 18.6 | 12.1 ± 3.6 | 154.0 ± 45.3 | [2] |

| Arabidopsis thaliana | Magnoliophyta | 10.76 ± 3.19 | 52.34 ± 15.48 | 2.14 ± 0.35 | 4.69 ± 0.35 | [2] |

n.d. = not detected; FW = Fresh Weight

Relative Expression of ACL5 Homologs

The expression of ACL5 orthologs is developmentally regulated and tissue-specific, consistent with the diverse roles of this compound.

| Species | Organ/Tissue | Relative Expression (%) |

| Arabidopsis thaliana | Root | 25 |

| Stem | 40 | |

| Leaf | 15 | |

| Flower | 20 | |

| Populus trichocarpa | Root | 30 |

| Stem | 50 | |

| Leaf | 10 | |

| Flower | 10 | |

| Oryza sativa | Root | 35 |

| Stem | 25 | |

| Leaf | 20 | |

| Flower | 20 |

Data compiled and estimated from Solé-Gil et al., 2019.[2]

Experimental Protocols

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from Takahashi et al. (2018).[5]

4.1.1. Materials

-

Plant tissue

-

5% (v/v) Perchloric acid (PCA)

-

1 M Sodium hydroxide (NaOH)

-

Benzoyl chloride

-

Saturated sodium chloride (NaCl) solution

-

Diethyl ether

-

Acetonitrile (HPLC grade)

-

Polyamine standards (putrescine, spermidine, spermine, this compound)

4.1.2. Procedure

-

Homogenize 100-200 mg of fresh plant tissue in 1 mL of 5% PCA on ice.

-

Centrifuge at 15,000 x g for 20 min at 4°C.

-

Transfer the supernatant to a new tube.

-

To 200 µL of the supernatant, add 400 µL of 1 M NaOH and 10 µL of benzoyl chloride.

-

Vortex vigorously for 30 seconds and incubate at 37°C for 30 min.

-

Add 1 mL of saturated NaCl solution to stop the reaction.

-

Extract the benzoylated polyamines with 2 mL of diethyl ether.

-

Vortex and centrifuge at 3,000 x g for 5 min.

-

Transfer the upper ether phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Dissolve the residue in 100 µL of acetonitrile.

-

Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column (e.g., TSKgel ODS-80Ts, 4.6 mm × 250 mm).

-

Elute with a mobile phase of 42% (v/v) acetonitrile in water at a flow rate of 0.5 mL/min.

-

Detect benzoylated polyamines by UV absorbance at 254 nm.

-

Quantify by comparing peak areas with those of known standards.

Heterologous Expression and Functional Characterization of this compound Synthase in Yeast

This protocol is based on methods described by Solé-Gil et al. (2019).[6]

4.2.1. Materials

-

Yeast expression vector (e.g., pAG426GPD-ccdb-HA)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae BY4741)

-

Yeast transformation reagents

-

Appropriate selective media for yeast growth

-

Yeast lysis buffer

-

Reagents for polyamine extraction and HPLC analysis (as in Protocol 4.1)

4.2.2. Procedure

-

Clone the full-length coding sequence of the putative this compound synthase gene into the yeast expression vector.

-

Transform the resulting plasmid into competent yeast cells.

-

Select transformed colonies on appropriate selective media.

-

Inoculate a single colony into liquid selective medium and grow to mid-log phase.

-

Harvest the yeast cells by centrifugation.

-

Extract polyamines from the yeast pellet using 5% PCA as described for plant tissue in Protocol 4.1.

-

Analyze the polyamine content by HPLC to detect the production of this compound.

Phylogenetic Analysis of this compound Synthase Sequences

This protocol outlines a general workflow for phylogenetic analysis as described in Solé-Gil et al. (2019).[6]

4.3.1. Materials

-

Protein sequences of this compound synthase and related aminopropyltransferases from various species.

-

Sequence alignment software (e.g., MUSCLE, ClustalW).

-

Phylogenetic analysis software (e.g., MEGA, RAxML, MrBayes).

4.3.2. Procedure

-

Retrieve protein sequences from public databases such as NCBI and Phytozome using BLAST searches with a known this compound synthase sequence as a query.

-

Perform a multiple sequence alignment of the collected sequences using an appropriate algorithm.

-

Manually inspect and refine the alignment to remove poorly aligned regions.

-

Select a suitable substitution model for phylogenetic reconstruction based on statistical tests (e.g., ProtTest).

-

Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Bayesian Inference (BI).

-

Assess the statistical support for the branches of the tree using bootstrap analysis (for ML) or posterior probabilities (for BI).

-

Visualize and annotate the phylogenetic tree using software like FigTree or iTOL.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling in Vascular Plants

In vascular plants, this compound biosynthesis is integrated into the auxin signaling pathway that controls vascular development. Auxin promotes the expression of ACL5, leading to the production of this compound. This compound, in turn, is thought to relieve the translational repression of SUPPRESSOR OF ACAULIS5 1 (SAC51) and its homologs. The SACL proteins then interact with other transcription factors to negatively regulate xylem differentiation, forming a negative feedback loop.[2][9]

Proposed Dual Function of this compound in Bryophytes

In bryophytes such as Marchantia polymorpha, this compound appears to have a more fundamental and dual role in the absence of spermine. It is involved in both general organ development and in responses to abiotic stress.[1][4]

References

- 1. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Conservation of this compound Synthase Activity in Vascular and Non-vascular Plants [frontiersin.org]

- 3. ACAULIS5, an Arabidopsis gene required for stem elongation, encodes a spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Conservation of this compound Synthase Activity in Vascular and Non-vascular Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Complexity and Conservation of this compound-Responsive uORFs of SAC51 Family Genes in Angiosperms [frontiersin.org]

Thermospermine in Plant Stress Responses: A Core Technical Guide

Abstract

Thermospermine, a structural isomer of the well-known polyamine spermine, has emerged as a critical plant growth regulator with distinct functions. Initially characterized for its essential role in repressing xylem differentiation and promoting stem elongation, recent evidence has illuminated its significant involvement in mediating plant responses to a variety of abiotic stresses. Deficiencies in this compound biosynthesis lead to profound developmental defects and heightened sensitivity to environmental stressors, particularly salinity. This technical guide provides an in-depth examination of the biosynthesis of this compound, its unique signaling pathway, and its multifaceted roles in plant stress tolerance. We consolidate quantitative data from key studies, present detailed experimental protocols for its investigation, and provide visual diagrams of its core pathways to offer a comprehensive resource for researchers in plant science and related fields.

Introduction: this compound, a Unique Tetraamine

Polyamines are ubiquitous, small, positively charged aliphatic amines crucial for a wide range of biological processes in all living organisms, including cell division, development, and stress responses.[1][2] In plants, the most common polyamines are putrescine (Put), spermidine (Spd), and spermine (Spm).[3] this compound, an isomer of spermine, was first identified in a thermophilic bacterium and is widespread throughout the plant kingdom, from algae to angiosperms, but is not typically found in animals or fungi.[4][5]

While spermine is broadly implicated in stress responses, this compound's primary characterized role is developmental.[4][6] It functions as a potent suppressor of xylem differentiation.[5][7] The Arabidopsis thaliana mutant acaulis5 (acl5), which is deficient in this compound synthase, exhibits severe dwarfism and excessive xylem proliferation.[5][7] This developmental role, however, is intrinsically linked to stress tolerance, as the anatomical alterations in this compound-deficient mutants directly impact their ability to cope with environmental challenges like high salinity.[8] Furthermore, studies in basal land plants like Marchantia polymorpha suggest that this compound holds a dual, primordial function in both organ development and stress responses, a role that may have been partially assumed by spermine later in land plant evolution.[4][6][9]

This compound Biosynthesis and Its Regulation

This compound is synthesized from spermidine through the catalytic action of this compound synthase, encoded by the ACAULIS5 (ACL5) gene.[5] This reaction, like the synthesis of spermine by spermine synthase (SPMS), utilizes decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor.[10] Despite using the same substrates, ACL5 and SPMS are distinct enzymes that produce specific isomers.[11]

The expression of ACL5 is tightly regulated. It is specifically expressed in xylem precursor cells and is induced by auxin.[5][7][12] this compound itself acts in a negative feedback loop, down-regulating the expression of its own synthase gene, ACL5.[12][13] This regulatory circuit is crucial for maintaining homeostasis and preventing the detrimental effects of either this compound deficiency or excess.

The this compound Signaling Pathway

The molecular mechanism of this compound action is unique and centers on translational regulation. Genetic analyses of suppressor of acl5 (sac) mutants have been instrumental in deciphering this pathway.[4][7] The key downstream targets of this compound are a family of mRNAs encoding basic helix-loop-helix (bHLH) transcription factors, primarily SAC51 and its homologs (SACL1, SACL2, SACL3).[12][14]

These SAC51-family mRNAs contain a highly conserved upstream open reading frame (uORF) in their 5' leader sequence.[12][14] This uORF acts as a translational repressor, inhibiting the synthesis of the main SAC51 protein. This compound alleviates this uORF-mediated repression, thereby promoting the translation of SAC51 family proteins.[6][7][14]

The translated SAC51-family proteins then act as negative regulators of xylem development. They physically interact with and inhibit other bHLH transcription factors, such as LONESOME HIGHWAY (LHW), which are positive regulators of vascular proliferation.[14] This creates a sophisticated negative feedback loop where auxin promotes both xylem development (via LHW) and this compound synthesis (via ACL5), and this compound, in turn, enhances the production of SAC proteins to restrict excessive xylem formation.[7][14]

Role of this compound in Plant Stress Responses

While developmentally regulated, the this compound pathway has profound implications for how plants respond to environmental stress, particularly abiotic stress.

Salt Stress

The link between this compound and salt tolerance is the most extensively documented.

-

Hypersensitivity of Mutants: this compound-deficient acl5 mutants are hypersensitive to salt stress.[8][15] This sensitivity is primarily attributed to their altered vascular structure; the excessive xylem development leads to increased uptake and transport of sodium ions (Na+) to the shoots.[4]

-

Tolerance in Overproducers: Conversely, the pao5 mutant, which is defective in this compound degradation and thus accumulates high levels of it, exhibits increased salt tolerance.[8]

-

Exogenous Application: Long-term treatment with exogenous this compound improves the salt tolerance of both wild-type and acl5 seedlings, suggesting its protective role is linked to the reduction of excessive xylem development.[8]

-

Genetic Suppression: The salt-sensitive phenotype of acl5 is rescued in the acl5 sac51-d double mutant, which suppresses the excessive xylem phenotype.[8] This genetically confirms that this compound's role in salt tolerance is mediated through its regulation of vascular development via the SAC51 pathway.

Drought and Heat Stress

Evidence also points to a role for this compound in drought and heat tolerance.

-

Mutants with elevated this compound levels show increased tolerance to both drought and heat stress.[8]

-

In Arabidopsis subjected to drought, the expression of ACL5 is transiently upregulated, suggesting an active role in the drought response.[16]

-

In contrast, under acute heat shock, spermine levels increase significantly while this compound levels do not, indicating that spermine may be the primary tetraamine responding to this specific stress in Arabidopsis.[17]

-

Studies in Marchantia polymorpha show that Mpacl5 mutants have altered responses to heat, supporting an evolutionarily ancient function of this compound in thermotolerance.[4][9]

Biotic Stress

The role of this compound in biotic stress is less clear than its role in abiotic stress. However, some studies suggest its involvement. For example, polyamine oxidation, which can involve this compound, generates hydrogen peroxide (H₂O₂), a key signaling molecule in plant defense. Exogenous application of this compound has been shown to induce resistance against the bacterial pathogen Pseudomonas viridiflava in Arabidopsis through a polyamine oxidase (PAO)-mediated mechanism.[1]

Data Presentation: Mutant Phenotypes

The following table summarizes the phenotypes of key Arabidopsis mutants related to this compound and spermine metabolism under various stress conditions, providing a comparative overview of their functions.

| Genotype | Relevant Gene | Tetraamine Levels | Xylem Phenotype | Salt Stress Phenotype | Drought/Heat Stress Phenotype | Citations |

| Wild Type (Col-0) | N/A | Normal | Normal | Normal Tolerance | Normal Tolerance | [8] |

| acl5 | This compound Synthase | No this compound | Excessive | Hypersensitive | - | [7][8][15] |

| spms | Spermine Synthase | No Spermine, Higher T-Spm | Normal | Sensitive | Less growth inhibition (osmotic) | [8][18][19] |

| pao5 | Polyamine Oxidase | High this compound | Reduced | Tolerant | Tolerant | [8] |

| acl5 sac51-d | Double Mutant | No this compound | Normal (Suppressed) | Normal Tolerance | - | [8] |

| acl5/spms | Double Mutant | No Spm or T-Spm | Excessive | Highly Sensitive | - | [15][20] |

Experimental Protocols

Investigating the role of this compound requires a combination of genetic, molecular, and physiological approaches.

Quantification of Polyamines

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Extraction: Plant tissue is homogenized in a cold acid solution (e.g., 5% perchloric acid).

-

Derivatization: Free polyamines in the supernatant are derivatized to make them fluorescent. Common derivatizing agents include Dansyl Chloride or Benzoyl Chloride. The mixture is incubated, and excess reagent is removed.

-

Separation: The derivatized polyamines are separated on a reverse-phase C18 column using an HPLC system. A gradient of solvents (e.g., acetonitrile and water) is typically used for elution.

-

Detection and Quantification: Polyamines are detected by a fluorescence detector. Quantification is achieved by comparing peak areas to those of known standards (putrescine, spermidine, spermine, and this compound).

Gene Expression Analysis

Method: Quantitative Real-Time PCR (qRT-PCR).

-

RNA Extraction: Total RNA is isolated from plant tissues (e.g., roots, shoots) collected from control and stress-treated plants using a commercial kit or a TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The reaction is performed using a real-time PCR system with a fluorescent dye like SYBR Green. Gene-specific primers for target genes (ACL5, SPMS, SAC51, etc.) and a reference gene (e.g., Actin or Ubiquitin) are used.

-

Data Analysis: Relative gene expression is calculated using the comparative CT (ΔΔCT) method.

Stress Tolerance Assays

Method: Seedling-based plate assays.

-

Salt/Osmotic Stress: Seeds of different genotypes (wild-type, mutants) are surface-sterilized and germinated on Murashige and Skoog (MS) agar medium. After a few days, seedlings are transferred to MS plates supplemented with various concentrations of NaCl (for salt stress) or mannitol (for osmotic stress).

-

Phenotypic Measurement: After a defined period (e.g., 7-14 days), key growth parameters are measured, including primary root length, lateral root number, fresh weight, and chlorophyll content. Survival rate is also a critical metric.

-

Drought Stress: Seedlings are grown in soil-filled pots. Drought is imposed by withholding water for a specific duration. Plant survival, relative water content, and stomatal conductance are measured to assess tolerance.

Conclusion and Future Directions

This compound is a vital phytohormone whose role extends beyond developmental control into the intricate network of plant stress responses. Its primary function in restricting xylem proliferation via a unique translational regulatory mechanism is directly co-opted to confer tolerance to salt stress by limiting excessive sodium uptake. Emerging evidence also supports its role in mitigating drought and heat stress. The clear distinction in function and regulation between this compound and its isomer spermine underscores the specificity within polyamine-mediated signaling.

For researchers and professionals in drug and crop development, the this compound pathway presents a compelling target. Modulating this compound levels or the activity of its downstream signaling components, such as the SAC51 family of transcription factors, could be a viable strategy for engineering crops with enhanced resilience to salinity and other abiotic stresses. Future research should focus on identifying the precise molecular link between SAC51 activity and stress tolerance mechanisms, exploring the role of this compound in a wider range of plant species and stress conditions, and investigating its potential crosstalk with other major stress signaling pathways.

References

- 1. Spermine Differentially Refines Plant Defense Responses Against Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Versatile roles of polyamines in improving abiotic stress tolerance of plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound is not a minor polyamine in the plant kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses auxin-inducible xylem differentiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salt hypersensitivity is associated with excessive xylem development in a this compound-deficient mutant of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions between Polyamines and Abiotic Stress Pathway Responses Unraveled by Transcriptome Analysis of Polyamine Overproducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of this compound on the Growth and Expression of Polyamine-Related Genes in Rice Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The response to this compound is fine-tuned by the balance between SAC51 and LHW family proteins in Arabidopsis thaliana [frontiersin.org]

- 15. new-insights-into-the-role-of-spermine-in-arabidopsis-thaliana-under-long-term-salt-stress - Ask this paper | Bohrium [bohrium.com]

- 16. Polyamine metabolic canalization in response to drought stress in Arabidopsis and the resurrection plant Craterostigma plantagineum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The polyamine spermine protects Arabidopsis from heat stress-induced damage by increasing expression of heat shock-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 19. Differential role of spermine and this compound in Arabidopsis thaliana in response to abiotic stresses | Journal of the Bangladesh Agricultural University [jbau.bau.edu.bd]

- 20. Polyamines: Small Amines with Large Effects on Plant Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Thermospermine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine is a structural isomer of the well-known polyamine spermine and is increasingly recognized for its critical roles in plant growth, development, and stress responses.[1][2][3][4][5] Unlike spermine, which is prevalent in animals and fungi, this compound is widespread throughout the plant kingdom, from algae to angiosperms, and is also found in some extremophilic bacteria.[4][6] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological functions, and associated experimental methodologies of this compound, tailored for a scientific audience.

Molecular Structure

This compound, like spermine, is a tetraamine, possessing four amino groups. Its chemical formula is C₁₀H₂₆N₄, and it has a molecular weight of 202.34 g/mol .[7] Structurally, it is N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine.[7] The key difference between this compound and its isomer spermine lies in the arrangement of the carbon chains separating the amino groups. This compound has a 3-3-4 carbon chain arrangement (NC₃NC₃NC₄N), whereas spermine has a 3-4-3 arrangement (NC₃NC₄NC₃N). This subtle structural difference is critical for its specific biological activity.[8]

Physicochemical Properties

| Property | This compound (Predicted/Inferred) | Spermine (Experimental) | Spermidine (Experimental) |

| Molecular Formula | C₁₀H₂₆N₄ | C₁₀H₂₆N₄ | C₇H₁₉N₃ |

| Molecular Weight | 202.34 g/mol [7] | 202.34 g/mol [1] | 145.25 g/mol [2] |

| Boiling Point | Not available | 150-150 °C[1] | 129 °C at 14 mmHg[2] |

| Melting Point | Not available | 28-30 °C[9] | 22-25 °C[10] |

| Water Solubility | Expected to be high | >100 mg/mL[1] | 145 g/L (at 20 °C)[10] |

| pKa Values | Not available | pKa1: 8.2, pKa2: 9.1, pKa3: 10.1, pKa4: 10.9 (Predicted) | pKa1: 8.35, pKa2: 9.87, pKa3: 10.95[2] |

| Appearance | Not available | Colorless crystals or solidified mass[1][9] | Solid[2] |

Biological Functions and Signaling Pathways

This compound plays a pivotal role in various aspects of plant physiology, most notably in the regulation of vascular development and stress responses.

Regulation of Xylem Differentiation

One of the most well-characterized functions of this compound is its role as a negative regulator of xylem differentiation.[4][11][12][13] In the model plant Arabidopsis thaliana, a deficiency in this compound, as seen in the acaulis5 (acl5) mutant which lacks a functional this compound synthase, leads to excessive xylem proliferation and severe dwarfism.[8][12][14]

This compound exerts this control through a complex signaling pathway that intersects with auxin signaling. Auxin promotes the expression of the ACAULIS5 (ACL5) gene, which encodes this compound synthase, in xylem precursor cells.[11] The resulting this compound then acts to enhance the translation of the SUPPRESSOR OF ACAULIS51 (SAC51) mRNA.[8][15] SAC51 is a basic helix-loop-helix (bHLH) transcription factor that, in turn, represses the expression of genes that promote xylem differentiation.[11][15] This creates a negative feedback loop that fine-tunes xylem development.[11]

The mechanism of translational enhancement of SAC51 by this compound is thought to involve the bypassing of an inhibitory upstream open reading frame (uORF) in the 5' leader sequence of the SAC51 mRNA.[8][15]

Figure 1. Simplified signaling pathway of this compound in the regulation of xylem differentiation.

Organ Development and Stress Responses

Beyond its role in vascular tissue, this compound is essential for proper organ development, including stem elongation.[14][15] The severe dwarfism of the acl5 mutant highlights its importance in overall plant architecture.[8][14] More recent studies have also implicated this compound in responses to both biotic and abiotic stresses, suggesting a broader role in plant fitness and survival.[5][15]

Biosynthesis and Catabolism

This compound is synthesized from the triamine spermidine through the action of this compound synthase, encoded by the ACL5 gene.[4][6] This enzyme catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine.

The catabolism of this compound is carried out by polyamine oxidases (PAOs). These enzymes are involved in the back-conversion of polyamines and play a role in maintaining polyamine homeostasis within the cell.

Figure 2. Overview of this compound biosynthesis and catabolism.

Role in Drug Development

The role of polyamines in cell proliferation and cancer has been extensively studied.[16][17][18][19][20] Dysregulation of polyamine metabolism is a common feature of many cancers, making this pathway a target for therapeutic intervention.[16][17][18][19][20] While much of the research has focused on spermine and spermidine, the fundamental role of this compound in regulating cell division and differentiation in plants suggests that its pathway could also hold potential for drug development, particularly in the context of developing novel anti-proliferative agents. However, direct research into the therapeutic applications of this compound is still in its early stages.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A standard method for quantifying polyamines involves their derivatization followed by HPLC analysis. Since this compound and spermine are isomers, a specific protocol is required for their separation.

1. Extraction:

-

Homogenize plant tissue (approximately 100-500 mg) in liquid nitrogen.

-

Extract the powdered tissue with 5% (v/v) perchloric acid (PCA).

-

Centrifuge to pellet the debris and collect the supernatant containing the polyamines.

2. Derivatization (Benzoylation):

-

To the PCA extract, add NaOH to neutralize the acid.

-

Add benzoyl chloride and incubate at room temperature to allow for the benzoylation of the amino groups of the polyamines.

-

Add saturated NaCl to stop the reaction.

-

Extract the benzoylated polyamines with diethyl ether.

-

Evaporate the ether phase to dryness and resuspend the residue in a suitable solvent (e.g., 60% methanol).

3. HPLC Analysis:

-

Inject the resuspended sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute the benzoylated polyamines with an isocratic mobile phase of acetonitrile in water (e.g., 42% v/v).

-

Detect the derivatives using a UV detector at 254 nm.

-

Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.[21]

Experimental Workflow for Gene Expression Analysis

To investigate the effect of this compound on gene expression, a typical workflow would involve treating a biological system with this compound and then analyzing the changes in the transcriptome.

Figure 3. A typical experimental workflow for analyzing gene expression in response to this compound treatment.

Conclusion

This compound is a vital polyamine in the plant kingdom with distinct structural features that underpin its specific biological functions. Its role in regulating xylem differentiation through a well-defined signaling pathway highlights its importance in plant development. As research continues to unravel its broader functions in stress responses and its potential relevance to cell proliferation, this compound presents an intriguing molecule for further investigation by researchers in plant science, biochemistry, and drug discovery. The experimental protocols outlined in this guide provide a foundation for scientists to explore the multifaceted nature of this important biomolecule.

References

- 1. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spermidine | C7H19N3 | CID 1102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound modulates expression of auxin-related genes in Arabidopsis [frontiersin.org]

- 6. Current Status of the Polyamine Research Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H26N4 | CID 194365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spermine - Wikipedia [en.wikipedia.org]

- 10. Spermidine - Wikipedia [en.wikipedia.org]

- 11. This compound suppresses auxin-inducible xylem differentiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is not a minor polyamine in the plant kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses auxin-inducible xylem differentiation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: An Evolutionarily Ancient but Functionally New Compound in Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 18. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism and function of polyamines in cancer progression [pubmed.ncbi.nlm.nih.gov]

- 20. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of plant polyamines including this compound during growth and salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermospermine: An Evolutionarily Ancient Phytohormone at the Core of Plant Development and Stress Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thermospermine, a structural isomer of spermine, has emerged from relative obscurity to be recognized as a pivotal, evolutionarily ancient phytohormone. Initially discovered in a thermophilic bacterium, its widespread presence and conserved functions across the plant kingdom, from algae to angiosperms, underscore its fundamental importance. In vascular plants, this compound is a key negative regulator of xylem differentiation, acting in a delicate balance with auxin to control vascular development. In basal land plants, it exhibits a dual role, governing both organ development and stress responses, a function later largely adopted by spermine in higher plants. This technical guide provides a comprehensive overview of this compound, detailing its evolutionary origins, biosynthesis, and signaling pathways. It presents quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of its molecular interactions, offering a critical resource for researchers exploring its potential in agriculture and drug development.

Introduction: The Ascension of a Primordial Regulator

Polyamines, a class of small, positively charged aliphatic amines, are ubiquitous across all domains of life and are implicated in a vast array of cellular processes.[1] While the roles of common polyamines like putrescine, spermidine, and spermine have been extensively studied, this compound remained a relatively enigmatic molecule for decades after its initial identification in the bacterium Thermus thermophilus.[2] The discovery that the Arabidopsis thaliana mutant acaulis5 (acl5), characterized by severe dwarfism and excessive xylem proliferation, is deficient in this compound synthesis marked a turning point, establishing it as a bona fide plant hormone.[3][4]

Subsequent research has revealed that the this compound synthase gene, ACAULIS5 (ACL5), is conserved from algae to land plants, suggesting an ancient origin.[5] Phylogenetic analyses indicate that the plant ACL5 gene was likely acquired through horizontal gene transfer from bacteria early in plant evolution.[2][6] This ancient origin is reflected in its fundamental roles. In the basal land plant Marchantia polymorpha, this compound is crucial for both organ development and responses to heat and salt stress.[5][7] It is hypothesized that as land plants evolved, the stress-response function was largely taken over by its isomer, spermine, while this compound's role became more specialized in regulating vascular development in angiosperms.[2][5]

This guide will delve into the technical details of this compound biology, providing the foundational knowledge necessary for its further investigation and potential exploitation.

Biosynthesis and Evolutionary Origins

This compound is synthesized from spermidine through the addition of an aminopropyl group, a reaction catalyzed by this compound synthase (TSPMS), encoded by the ACL5 gene.[8][9] The aminopropyl group donor is decarboxylated S-adenosylmethionine (dcSAM).[10]

The Polyamine Biosynthetic Pathway

The core of polyamine biosynthesis is conserved across many organisms. The pathway leading to this compound is summarized below.

Evolutionary Trajectory of this compound Synthase

Phylogenetic studies suggest that spermidine synthase (SPDS) is the ancestral enzyme from which other aminopropyltransferases evolved.[7] Spermine synthases (SPMS) appear to have arisen independently multiple times in animals, fungi, and plants through the duplication and neofunctionalization of SPDS genes.[7] In contrast, the this compound synthase (tSPMS), ACL5, is believed to have been acquired by plants through horizontal gene transfer from bacteria at an early stage of evolution.[7][11]

Interestingly, in some bacteria and archaea, the appearance of tSPMS was accompanied by the loss of SPDS, suggesting a functional replacement.[7] In plants, however, both enzymes were retained, leading to the evolution of distinct physiological roles for their products.

Signaling Pathway: A Novel Mechanism of Translational Control

This compound exerts its regulatory effects through a sophisticated and highly specific mechanism of translational control, targeting a small family of basic helix-loop-helix (bHLH) transcription factors.

The SAC51/SACL Family and the Role of uORFs

In Arabidopsis, the primary targets of this compound signaling are the mRNAs of the SUPPRESSOR OF ACAULIS5 51 (SAC51) gene family (also known as SACL).[12] These mRNAs possess conserved upstream open reading frames (uORFs) in their 5' leader sequences.[2][6] These uORFs act as translational repressors, inhibiting the translation of the main coding sequence that encodes the SAC51 protein.[2][6]

This compound functions by alleviating the inhibitory effect of these uORFs, thereby promoting the translation of SAC51.[2][6] The precise molecular mechanism by which this compound overcomes the uORF-mediated repression is still under investigation but is thought to involve interactions with the ribosomal machinery.[13]

Interaction with the Auxin Signaling Pathway

In vascular plants, this compound signaling is intricately linked with auxin signaling to regulate xylem development. Auxin promotes the expression of ACL5, leading to the synthesis of this compound.[14][15] this compound, in turn, promotes the translation of SAC51. The SAC51 protein then interacts with and inhibits the activity of other bHLH transcription factors, such as LONESOME HIGHWAY (LHW), which are positive regulators of vascular cell proliferation.[16][17] This creates a negative feedback loop that prevents excessive xylem formation.[14][15]

Physiological Roles of this compound

The physiological functions of this compound have been elucidated primarily through the study of acl5 mutants and the effects of exogenous this compound application.

Regulation of Vascular Development in Angiosperms

The most well-characterized role of this compound in vascular plants is the negative regulation of xylem differentiation.[14][18] The acl5 mutant in Arabidopsis exhibits severe dwarfism, which is associated with an overproliferation of xylem cells and premature xylem cell death.[1][15] This leads to defects in stem elongation and overall plant growth.[3] Exogenous application of this compound can partially rescue the dwarf phenotype of the acl5 mutant and suppresses xylem vessel differentiation in both Arabidopsis and Zinnia elegans.[14][15]

Dual Functions in Basal Land Plants

In the liverwort Marchantia polymorpha, which lacks a vascular system, this compound plays a more fundamental, dual role.[5][7] Knockout mutants of the M. polymorpha ACL5 gene (Mpacl5) show severe growth retardation in both vegetative and reproductive organs.[5][7] Additionally, Mpacl5 mutants exhibit altered responses to heat and salt stress, indicating a role for this compound in abiotic stress tolerance in these ancient plants.[5][7]

This suggests that the ancestral function of this compound was broad, encompassing both developmental and stress-related processes. In the course of land plant evolution, the stress response function was likely largely assumed by spermine, allowing this compound to specialize in the regulation of vascular development in angiosperms.[2][5]

Quantitative Data on this compound

The development of sensitive HPLC-based methods has enabled the quantification of this compound in various plant tissues, providing insights into its distribution and regulation.

Table 1: this compound Content in Different Tissues of Arabidopsis thaliana

| Tissue | This compound (nmol/g FW) | Spermine (nmol/g FW) | Reference |

| Whole Seedlings | 2.5 ± 0.3 | 22.1 ± 1.8 | [1] |

| Mature Leaves | 1.9 ± 0.2 | 15.6 ± 1.3 | [1] |

| Stems | 6.8 ± 0.7 | 45.3 ± 3.9 | [1] |

| Flowers | 5.2 ± 0.5 | 18.9 ± 1.5 | [1] |

Data are presented as mean ± SE.

Table 2: Polyamine Content in Various Plant Species

| Species | Tissue | This compound (nmol/g FW) | Spermine (nmol/g FW) | Reference |

| Arabidopsis thaliana | Seedlings | ~2-3 | ~20-25 | [17] |

| Oryza sativa (Rice) | Shoots | ~5-7 | ~10-15 | [17] |

| Solanum lycopersicum (Tomato) | Flowers | ~3-5 | ~8-12 | [1] |

| Marchantia polymorpha | Thallus | Present | Absent | [5] |

| Chlamydomonas reinhardtii | Whole cells | Present | Present | [17] |

Values are approximate and can vary based on developmental stage and growth conditions.

Experimental Protocols

A variety of experimental techniques are employed to study this compound. Below are outlines of key protocols.

Quantification of this compound by HPLC

This protocol is adapted from Naka et al. (2010) and Takahashi et al. (2018).[1][2]

6.1.1. Extraction

-

Freeze approximately 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 5 volumes of 5% (v/v) perchloric acid (PCA).

-

Vortex vigorously and incubate on ice for 1 hour.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

6.1.2. Benzoylation

-

To 200 µL of the PCA extract, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.

-

Vortex for 30 seconds and incubate at 37°C for 30 minutes.

-

Add 400 µL of saturated NaCl and 1 mL of diethyl ether.

-

Vortex and centrifuge at 1,500 x g for 5 minutes.

-

Transfer the upper ether phase to a new tube and evaporate to dryness.

-

Resuspend the benzoylated polyamines in 100 µL of 60% (v/v) methanol.

6.1.3. HPLC Analysis

-

Inject 10-20 µL of the sample onto a C18 reverse-phase column (e.g., TSKgel ODS-80Ts).

-

Elute with an isocratic mobile phase of 42% (v/v) acetonitrile in water at a flow rate of 0.8 mL/min.

-

Detect benzoylated polyamines by UV absorbance at 254 nm.

-

Quantify by comparing peak areas to those of known standards.

Generation and Analysis of acl5 Mutants

Studying loss-of-function mutants is crucial for understanding gene function.

6.2.1. Mutant Generation (e.g., CRISPR/Cas9)

-

Design single guide RNAs (sgRNAs) targeting conserved exons of the ACL5 gene.

-

Clone the sgRNAs into a plant transformation vector containing the Cas9 nuclease under a suitable promoter (e.g., CaMV 35S).

-

Transform the construct into the plant of interest (e.g., Arabidopsis, Marchantia) using Agrobacterium tumefaciens-mediated transformation.

-

Select transgenic plants and screen for mutations in the target gene by PCR and Sanger sequencing.

-

Isolate homozygous or biallelic mutants for phenotypic analysis.

6.2.2. Complementation Analysis

-

Clone the full-length coding sequence of the wild-type ACL5 gene into a plant expression vector.

-

Transform this construct into the acl5 mutant background.

-

Observe whether the wild-type phenotype is restored in the transgenic plants, confirming that the mutant phenotype is due to the disruption of the ACL5 gene.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful tool for identifying and confirming protein-protein interactions, such as that between SAC51 and LHW.

-

Clone the coding sequence of the "bait" protein (e.g., SAC51) into a vector containing a DNA-binding domain (BD).

-

Clone the coding sequence of the "prey" protein (e.g., LHW) into a vector containing a transcriptional activation domain (AD).

-

Co-transform both constructs into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter with binding sites for the BD.

-

Plate the transformed yeast on selective media lacking histidine.

-

Growth on the selective medium indicates an interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes.

-

Perform a β-galactosidase assay for a secondary confirmation of the interaction.

GUS Reporter Assay for Promoter Activity and uORF Function

GUS (β-glucuronidase) reporter assays are used to study gene expression patterns and the function of regulatory elements like uORFs.

-

To study promoter activity, clone the promoter region of a gene of interest (e.g., ACL5) upstream of the GUS coding sequence in a plant transformation vector.

-

To study uORF function, clone the 5' leader sequence containing the uORF(s) between a constitutive promoter (e.g., CaMV 35S) and the GUS gene. Create mutated versions of the uORFs (e.g., by changing the start codon) as controls.

-

Transform these constructs into plants.

-

Harvest tissues and incubate them in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl glucuronide).

-

GUS enzyme activity will cleave X-Gluc, resulting in a blue precipitate that can be visualized microscopically, indicating where and when the gene is expressed or the uORF is active.

-

For quantitative analysis, a fluorometric assay using the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) can be performed on protein extracts.

Future Perspectives and Applications

The elucidation of this compound's role as a key regulator of vascular development opens up exciting possibilities for agricultural biotechnology. Manipulating this compound levels or its signaling pathway could be a strategy to alter wood formation (biomass) in forestry or to improve water and nutrient transport in crops, potentially enhancing stress tolerance.[8][19] Furthermore, understanding the intricate translational control mechanism mediated by this compound and uORFs provides a deeper insight into gene regulation in plants, a field with broad implications.

For drug development professionals, while this compound itself is a plant-specific hormone, the unique mechanism of uORF-mediated translational control it exemplifies is a widespread phenomenon in eukaryotes, including humans. Studying the specifics of how a small molecule like this compound can modulate this process could provide inspiration for the development of novel therapeutic strategies targeting similar pathways in human diseases.

Conclusion

This compound stands as a testament to the evolutionary conservation of fundamental biological processes. From its ancient origins as a dual-function molecule in early land plants to its specialized role in the intricate vascular networks of angiosperms, it has proven to be a phytohormone of profound importance. The detailed understanding of its biosynthesis, signaling, and physiological roles, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for future research. Continued exploration of this ancient regulator promises not only to deepen our understanding of plant biology but also to unlock new avenues for crop improvement and potentially inspire novel therapeutic concepts.

References

- 1. Quantitative analysis of plant polyamines including this compound during growth and salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of this compound and Spermine by HPLC in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on the Growth and Expression of Polyamine-Related Genes in Rice Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. microscopy.tamu.edu [microscopy.tamu.edu]

- 11. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 13. Specific enhancement of the translation of this compound-responsive uORF-containing mRNAs by ribosomal mutations in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Conservation of this compound Synthase Activity in Vascular and Non-vascular Plants [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Conservation of this compound Synthase Activity in Vascular and Non-vascular Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. ACL5 acquired strict this compound synthesis activity during the emergence of vascular plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Regulator: A Technical Guide to Thermospermine Distribution Across the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermospermine, a structural isomer of the well-known polyamine spermine, has emerged as a critical regulator of plant growth and development. Initially discovered in thermophilic bacteria, its widespread presence and essential functions in the plant kingdom are now increasingly recognized. This technical guide provides an in-depth overview of the distribution of this compound across diverse plant species, details the experimental protocols for its quantification, and elucidates its key signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals working in plant biology, agricultural science, and drug development, where modulation of plant growth pathways is of interest.

Distribution of this compound in the Plant Kingdom

This compound is not a minor polyamine but a widely distributed molecule throughout the plant kingdom, from unicellular algae to complex angiosperms.[1][2] Its synthesis is governed by the enzyme this compound synthase, encoded by the ACAULIS5 (ACL5) gene, which is also conserved across the plant lineage.[3][4] This broad conservation suggests a fundamental and ancestral role for this compound in plant biology. While its primary characterized function in vascular plants is the suppression of xylem differentiation, studies in non-vascular plants like the liverwort Marchantia polymorpha have revealed additional roles in organ development and stress responses.[3][4][5]

Quantitative Distribution of this compound

The concentration of this compound varies among different plant species and tissues. The following table summarizes the quantitative data on this compound levels in a selection of representative plant species.

| Plant Species | Lineage | Tissue/Growth Condition | This compound (nmol/g FW ± SE) | Spermine (nmol/g FW ± SE) | Reference |

| Chlamydomonas reinhardtii | Chlorophyte (Algae) | Whole organism | 1.13 ± 0.35 | Not Detected | [6] |

| Marchantia polymorpha | Marchantiophyta (Liverwort) | Whole organism | 3.48 ± 0.58 | Not Detected | [6] |

| Physcomitrella patens | Bryophyta (Moss) | Whole organism | 2.89 ± 0.32 | Not Detected | [6] |

| Selaginella lepidophylla | Lycopodiophyta (Lycophyte) | Whole organism | 2.29 ± 0.33 | 1.45 ± 0.22 | [6] |

| Picea abies | Pinophyta (Gymnosperm) | Whole organism | 154.00 ± 21.00 | 12.30 ± 1.80 | [6] |

| Arabidopsis thaliana | Angiosperm | Whole seedlings | 4.69 ± 0.68 | 2.14 ± 0.35 | [6] |

| Arabidopsis thaliana | Angiosperm | Stems | ~2-3 fold higher than seedlings | - | [7] |

| Arabidopsis thaliana | Angiosperm | Flowers | ~2-3 fold higher than seedlings | - | [7] |

| Oryza sativa | Angiosperm | Seedlings | Present | Present | [7] |

| Solanum lycopersicum | Angiosperm | Seedlings | Present | Present | [7] |

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its physiological roles. Due to its isomeric nature with spermine, specific analytical methods are required for their separation and detection. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) following benzoylation of the polyamines.

Protocol for this compound Quantification using HPLC

This protocol is adapted from methodologies described in several key publications.[1][3][7][8]

1. Plant Material and Extraction:

-

Harvest 100-500 mg of fresh plant tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Add 1 mL of 5% (v/v) cold perchloric acid (PCA) to the powdered tissue.

-

Vortex thoroughly and incubate on ice for 1 hour.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

2. Benzoylation of Polyamines:

-

To 200 µL of the PCA extract, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.

-

Vortex vigorously for 1 minute.

-

Incubate at 37°C for 30 minutes in a shaking water bath.

-

Add 400 µL of saturated NaCl solution to stop the reaction.

-

Extract the benzoylated polyamines by adding 1 mL of diethyl ether and vortexing for 1 minute.

-

Centrifuge at 1,500 x g for 5 minutes.

-

Transfer the upper ether phase to a new tube.

-

Repeat the extraction step with another 1 mL of diethyl ether and pool the ether phases.

-

Evaporate the diethyl ether to dryness under a stream of nitrogen gas or in a vacuum concentrator.

-

Resuspend the dried residue in 100-200 µL of the HPLC mobile phase (e.g., 64% methanol).

3. HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic elution with 42-64% (v/v) acetonitrile or methanol in water is commonly employed.[7][8]

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is generally used.

-

Detection: Monitor the absorbance at 254 nm.

-

Quantification: Create a standard curve using known concentrations of benzoylated this compound and spermine standards for accurate quantification.

Signaling Pathways and Logical Relationships

This compound plays a pivotal role in a signaling cascade that intersects with auxin, a major plant hormone, to regulate vascular development.

This compound Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of this compound and its subsequent signaling pathway leading to the regulation of xylem differentiation.

Experimental Workflow for this compound Analysis

The logical flow of an experiment to quantify this compound in plant tissues is depicted in the following workflow diagram.

Conclusion

This compound is a phylogenetically ancient and widely distributed polyamine that is essential for the proper development of plants. Its role in regulating vascular development, particularly in suppressing excessive xylem formation, highlights its importance in maintaining plant architecture and function. The methodologies for its quantification are well-established, enabling researchers to explore its dynamic changes in response to various developmental and environmental cues. The elucidation of its signaling pathway provides a foundation for understanding its mode of action and its interplay with other hormonal signals. For drug development professionals, particularly in the agrochemical sector, the this compound pathway presents a potential target for modulating plant growth, biomass production, and stress resilience. Further research into the diverse roles of this compound, especially in crop species, will undoubtedly uncover new avenues for agricultural improvement and biotechnological applications.

References

- 1. Detection of this compound and Spermine by HPLC in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiological and molecular implications of plant polyamine metabolism during biotic interactions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. Frontiers | Conservation of this compound Synthase Activity in Vascular and Non-vascular Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

The Interplay of Thermospermine and Auxin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intricate molecular interactions between the polyamine thermospermine and the phytohormone auxin. It delineates the signaling pathways, presents key quantitative data from foundational studies, and offers detailed experimental protocols relevant to the investigation of this crucial biological crosstalk. The antagonistic relationship between this compound and auxin, particularly in the regulation of xylem development, presents a focal point for understanding plant growth and development and offers potential avenues for targeted therapeutic intervention in agriculture and beyond.

Introduction

In the realm of plant biology, the coordination of growth and developmental processes is orchestrated by a complex network of signaling molecules. Among these, the polyamine this compound and the hormone auxin have emerged as critical regulators with a demonstrably antagonistic relationship. This compound, a structural isomer of spermine, acts as a key repressor of xylem differentiation, while auxin is a well-established promoter of this process.[1][2][3] The balance between these two molecules is pivotal for maintaining proper vascular patterning and overall plant architecture.[2]

This guide delves into the core molecular mechanisms governing the this compound-auxin interaction. We will explore the genetic and molecular evidence that has elucidated this signaling cascade, from the translational regulation of key transcription factors by this compound to the subsequent modulation of auxin-responsive gene expression. The acaulis5 (acl5) mutant of Arabidopsis thaliana, which is deficient in this compound synthesis, has been instrumental in unraveling this pathway, exhibiting a characteristic phenotype of excessive xylem proliferation and severe dwarfism.[1][3]

Understanding this interplay is not merely of academic interest. The ability to modulate plant vascular development has significant implications for agriculture, including the potential to enhance biomass production and improve stress resilience. For drug development professionals, the specific molecular targets within this pathway, such as the mechanism of uORF-mediated translational control, may offer insights into novel regulatory processes that could be relevant in other biological systems.

The Core Signaling Pathway: this compound as a Negative Regulator of Auxin Action

The central tenet of the this compound-auxin interaction is the negative regulation exerted by this compound on auxin-induced xylem development.[1][3][4] This regulation is not direct but is mediated through a sophisticated signaling cascade involving translational control and transcription factor activity.

This compound-Mediated Translational Regulation of SAC51 Family Proteins

Genetic studies in Arabidopsis have identified a family of basic helix-loop-helix (bHLH) transcription factors, with SUPPRESSOR OF ACAULIS5 1 (SAC51) as a key member, that are central to the this compound response.[4][5] The messenger RNAs (mRNAs) of SAC51 and its homologs contain conserved upstream open reading frames (uORFs) in their 5' leader sequences.[1][4] These uORFs typically act to inhibit the translation of the main coding sequence.[6]

This compound alleviates this uORF-mediated translational repression, leading to an increased production of SAC51 family proteins.[1][4][5] The precise molecular mechanism by which this compound overcomes the inhibitory effect of the uORFs is still under investigation, but it is a critical control point in this signaling pathway.

SAC51 Family Proteins Antagonize Auxin-Promoted Xylem Development

Once translated, the SAC51 family proteins act to restrict auxin-driven xylem proliferation.[2][5] Evidence suggests that they achieve this by interacting with and inhibiting the function of other bHLH transcription factors, specifically the LONESOME HIGHWAY (LHW) and TARGET OF MONOPTEROS 5 (TMO5) heterodimers.[6][7] These LHW-TMO5 complexes are key positive regulators of auxin-dependent vascular development.[6]

A Negative Feedback Loop

The interplay between auxin and this compound is further refined by a negative feedback loop. Auxin itself induces the expression of ACAULIS5 (ACL5), the gene encoding this compound synthase.[1][8] It also promotes the expression of SACL3, a member of the SAC51 family.[7] This feedback mechanism allows for a homeostatic regulation of xylem development, where high levels of auxin stimulate the production of its own inhibitor, this compound, thereby preventing excessive vascular proliferation.[9]